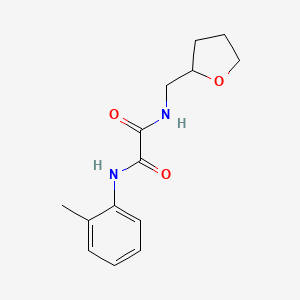
N'-(2-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide, commonly known as MPO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MPO is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol. It has a molecular formula of C16H21NO2 and a molecular weight of 259.34 g/mol. MPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of MPO is not fully understood. However, it has been proposed that MPO exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that MPO may inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory activity.
Biochemical and physiological effects:
MPO has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that MPO can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MPO in lab experiments is its high purity and stability. MPO is also readily available and can be synthesized using simple and cost-effective methods. However, one of the limitations of using MPO in lab experiments is its potential toxicity. MPO has been shown to exhibit cytotoxicity towards normal cells at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of MPO. One potential direction is the synthesis of MPO derivatives with improved properties, such as increased potency and reduced toxicity. Another direction is the investigation of the molecular mechanisms underlying the antitumor and anti-inflammatory activities of MPO. Additionally, the use of MPO as a building block for the synthesis of functional materials with novel properties is an exciting area of research.
Synthesemethoden
MPO can be synthesized using various methods, including the reaction of 2-methylbenzylamine with oxalyl chloride, followed by the addition of 2-methyltetrahydrofuran-2-carboxylic acid. Another method involves the reaction of 2-methylbenzylamine with oxalyl chloride, followed by the addition of 2-methyltetrahydrofuran-3-carboxylic acid. Both methods result in the formation of MPO with high yields and purity.
Wissenschaftliche Forschungsanwendungen
MPO has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, MPO has been shown to possess potent antitumor activity against various cancer cell lines. It has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
In biochemistry, MPO has been used as a probe to study the binding interactions between proteins and ligands. It has also been used as a fluorescent label for the detection of biomolecules in biological systems.
In materials science, MPO has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and supramolecular polymers.
Eigenschaften
IUPAC Name |
N'-(2-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-5-2-3-7-12(10)16-14(18)13(17)15-9-11-6-4-8-19-11/h2-3,5,7,11H,4,6,8-9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLXDMOLBWMSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

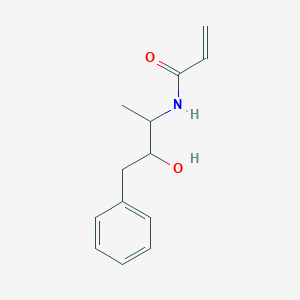
![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2901115.png)

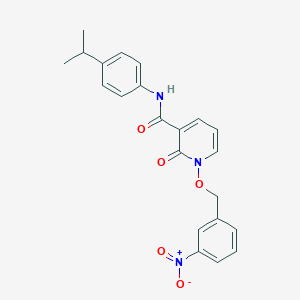
![N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2901118.png)

![5-methyl-2-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2901121.png)
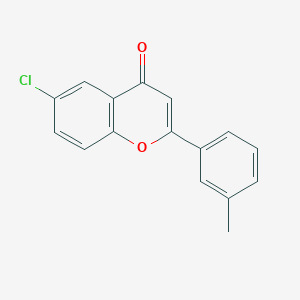
![N-(4-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2901124.png)
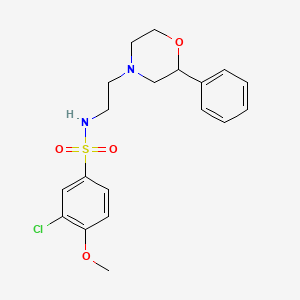
![N-(3-chloro-4-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2901127.png)
![Tert-butyl 6-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2901129.png)
![3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2901130.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2-methoxybenzoate](/img/structure/B2901131.png)